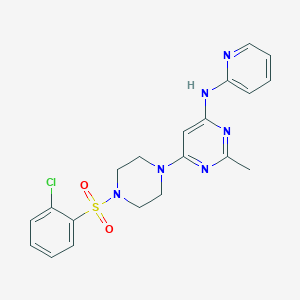

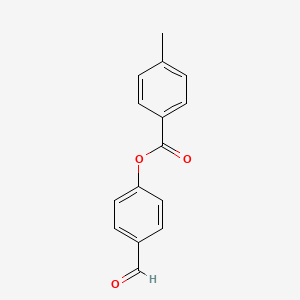

![molecular formula C16H16N2S B2875635 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 449813-26-7](/img/structure/B2875635.png)

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse and depend on the specific substituents present in the molecule . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Aplicaciones Científicas De Investigación

Antiviral Activity

- Synthesis and Antiviral Activity of Benzyl-substituted Imidazo Derivatives : Certain derivatives, including those with a structure similar to 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole, demonstrated inhibitory effects on ortho- and paramyxoviruses. Compounds with both benzyl and thio structural units were crucial for biological activity, showing specificity in inhibiting certain viruses at concentrations significantly lower than their cytotoxic concentrations (Golankiewicz et al., 1995).

Corrosion Inhibition

- Corrosion Inhibition Properties in Mild Steel : Derivatives like this compound have been studied for their ability to inhibit corrosion in mild steel in acidic environments. Physicochemical and theoretical studies indicated the formation of protective layers on mild steel surfaces, suggesting their utility in corrosion inhibition (Ammal et al., 2018).

Antioxidant Activities

- Novel Derivatives with Antioxidant Properties : Some novel oxadiazole and imine derivatives containing 1H-benzo[d]imidazoles showed significant in vitro antioxidant properties. These findings are relevant in the context of developing new antioxidants for therapeutic or industrial applications (Alp et al., 2015).

Electrocatalysis

- Bifunctional Electrocatalyst for Simultaneous Determination of Biochemical Compounds : A study reported the electrosynthesis of an imidazole derivative, which served as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This highlights its potential application in biochemical and medical analysis (Nasirizadeh et al., 2013).

Antibacterial and Antitumor Properties

- Synthesis and Evaluation of Antimicrobial and Cytotoxic Properties : Various derivatives were synthesized and tested for antibacterial and cytotoxic activities. These studies reveal the potential of such compounds in the development of new antimicrobial and anticancer agents (Khairwar et al., 2021).

Propiedades

IUPAC Name |

6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-3-6-13(7-4-11)10-19-16-17-14-8-5-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCJOAOPYIEEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)